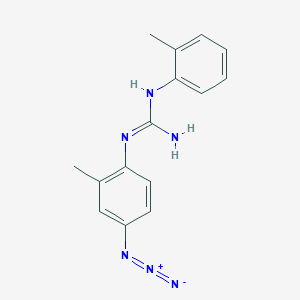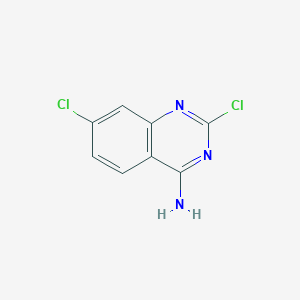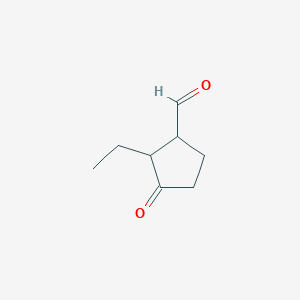
2-Ethyl-3-oxocyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-oxocyclopentane-1-carbaldehyde, also known as ethyl 2-oxocyclopentanecarboxylate, is a chemical compound that belongs to the cyclopentanone family. This compound has a wide range of applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde is not well understood. However, studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting that it may interfere with essential cellular processes.
Effets Biochimiques Et Physiologiques
2-Ethyl-3-oxocyclopentane-1-carbaldehyde has been reported to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde has been reported to have antitumor activity, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde is its versatility in organic synthesis. This compound can be used as a building block for the synthesis of various compounds, making it a valuable tool for researchers in the field. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde. One potential direction is the development of new synthetic methods for this compound, which may improve yields and purity. Additionally, further studies are needed to elucidate the mechanism of action of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde, which may provide insights into its potential applications in drug development. Finally, research is needed to explore the potential toxicity of this compound, which may limit its use in certain applications.
Méthodes De Synthèse
The synthesis of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde can be achieved through a variety of methods, including the reaction of 2-Ethyl-3-oxocyclopentane-1-carbaldehyde acetoacetate with cyclopentanone in the presence of a base, or the reaction of 2-Ethyl-3-oxocyclopentane-1-carbaldehyde 2-oxocyclopentanecarboxylate with an aldehyde in the presence of an acid catalyst. Both of these methods have been reported to yield good results with high yields and purity.
Applications De Recherche Scientifique
2-Ethyl-3-oxocyclopentane-1-carbaldehyde has been widely used in scientific research, particularly in organic synthesis and medicinal chemistry. This compound can be used as a building block in the synthesis of various compounds, such as chiral cyclopentanones and pyrrolidines. Additionally, 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde has been reported to have antibacterial, antifungal, and antitumor activities, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
116511-19-4 |
|---|---|
Nom du produit |
2-Ethyl-3-oxocyclopentane-1-carbaldehyde |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-ethyl-3-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-2-7-6(5-9)3-4-8(7)10/h5-7H,2-4H2,1H3 |
Clé InChI |
PSYUXABKANMOAH-UHFFFAOYSA-N |
SMILES |
CCC1C(CCC1=O)C=O |
SMILES canonique |
CCC1C(CCC1=O)C=O |
Synonymes |
Cyclopentanecarboxaldehyde, 2-ethyl-3-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



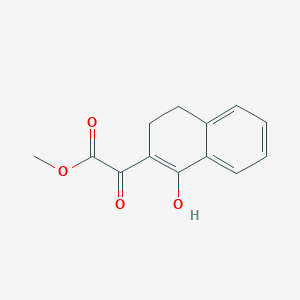
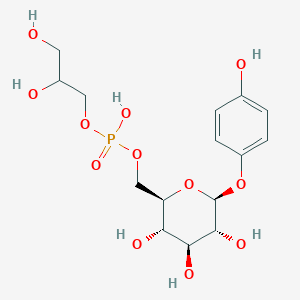
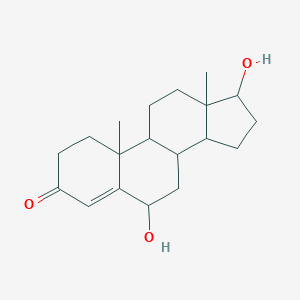

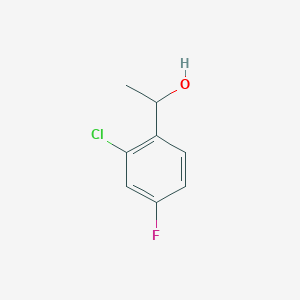
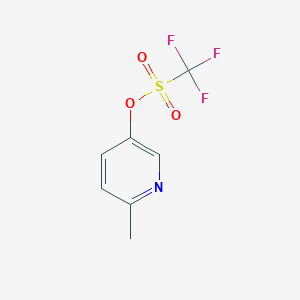
![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)
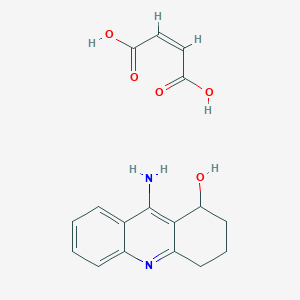
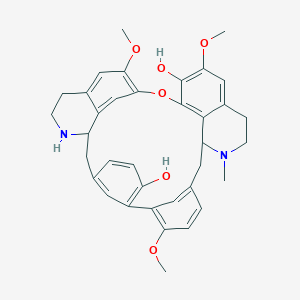
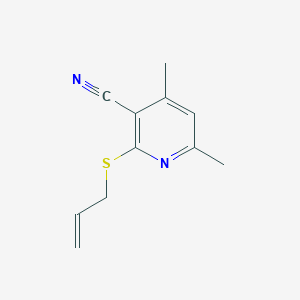
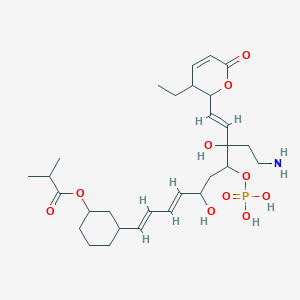
![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)
